molecular formula C8H7N3O2 B1332045 7-methyl-5-nitro-1H-indazole CAS No. 75785-12-5

7-methyl-5-nitro-1H-indazole

Cat. No. B1332045
CAS RN: 75785-12-5
M. Wt: 177.16 g/mol
InChI Key: JOJIHKJWRAFXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-5-nitro-1H-indazole is a derivative of indazole, which is an important heterocyclic compound in drug molecules . Indazole derivatives are known for their diverse biological activities and are used in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been developed for the synthesis of these compounds, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .


Chemical Reactions Analysis

Indazole derivatives have been involved in various chemical reactions. For instance, the reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .

Scientific Research Applications

Antiproliferative Activities

Indazole derivatives have been studied for their potential antiproliferative effects against various cancer cell lines. This includes research into compounds like N-phenyl-1H-indazole-1-carboxamides, which have been evaluated for their ability to inhibit the growth of tumor cells derived from a range of clinically isolated cancers .

Anti-inflammatory Activities

Some indazole compounds, such as 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, have been synthesized and screened for anti-inflammatory properties. These studies explore the potential of indazoles to treat inflammation-related conditions .

Pain Management

The vanilloid receptor TRPV1 is known to cause a burning pain sensation when activated. Indazole derivatives that can block TRPV1 activation are being investigated as potential agents for pain management .

Medicinal Chemistry

Indazoles are recognized for their versatility in medicinal chemistry due to the variety of functional groups they can bear and the diverse biological activities they display. This makes them a significant focus for the development of new therapeutic agents .

Safety and Hazards

The safety data sheet for 5-Nitro-1H-indazole suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also provides first-aid measures and firefighting measures .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the development of new synthetic methods and the exploration of their biological activities are potential future directions .

properties

IUPAC Name

7-methyl-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7(11(12)13)3-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJIHKJWRAFXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308706
Record name 7-Methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-5-nitro-1H-indazole

CAS RN

75785-12-5
Record name 7-Methyl-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75785-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-5-NITRO-1H-INDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-methyl-5-nitro-1H-indazole
Reactant of Route 3
Reactant of Route 3
7-methyl-5-nitro-1H-indazole
Reactant of Route 4
Reactant of Route 4
7-methyl-5-nitro-1H-indazole
Reactant of Route 5
7-methyl-5-nitro-1H-indazole
Reactant of Route 6
7-methyl-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.